Fmoc-4-[2-(Dde-amino)ethoxy]-L-phenylalanine
Description
Fmoc-4-[2-(Dde-amino)ethoxy]-L-phenylalanine is a specialized amino acid derivative used in solid-phase peptide synthesis (SPPS). The Dde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl) group serves as an orthogonally cleavable protecting group for side-chain amines, enabling selective deprotection under mild conditions (e.g., hydrazine) without disrupting other acid-labile groups like Fmoc (9-fluorenylmethoxycarbonyl) . This compound is critical for synthesizing peptides with multiple post-translational modifications or branched architectures.
Structure
3D Structure
Properties
Molecular Formula |
C36H38N2O7 |
|---|---|
Molecular Weight |
610.7 g/mol |
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[2-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]ethoxy]phenyl]propanoic acid |
InChI |
InChI=1S/C36H38N2O7/c1-22(33-31(39)19-36(2,3)20-32(33)40)37-16-17-44-24-14-12-23(13-15-24)18-30(34(41)42)38-35(43)45-21-29-27-10-6-4-8-25(27)26-9-5-7-11-28(26)29/h4-15,29-30,39H,16-21H2,1-3H3,(H,38,43)(H,41,42)/t30-/m0/s1 |
InChI Key |
RFDHCALJCFGPLE-PMERELPUSA-N |
Isomeric SMILES |
CC(=NCCOC1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C5=C(CC(CC5=O)(C)C)O |
Canonical SMILES |
CC(=NCCOC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C5=C(CC(CC5=O)(C)C)O |
Origin of Product |
United States |
Preparation Methods
Stepwise Synthetic Route
Synthesis of 4-[2-(Dde-amino)ethoxy]-L-phenylalanine
The core intermediate is prepared through the following steps:
Step 1: Introduction of Ethoxyamine Side Chain
L-Phenylalanine is functionalized at the para position via Ullmann coupling or Mitsunobu reaction to introduce a 2-aminoethoxy group.
- Reagents :
- Conditions :
Step 2: Dde Protection of the Side-Chain Amine
The primary amine on the ethoxy side chain is protected using Dde-OH (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl hydroxylamine):
Step 3: Fmoc Protection of the α-Amino Group
The α-amino group is protected using Fmoc-Cl:
Optimization Strategies for High-Yield Synthesis
Minimizing Racemization
Racemization during Fmoc coupling is mitigated by:
Solvent Selection
Comparative Analysis of Alternative Methods
Solid-Phase vs. Solution-Phase Synthesis
| Parameter | Solid-Phase | Solution-Phase |
|---|---|---|
| Yield | 60–70% (after cleavage) | 85–90% |
| Purity | Requires extensive HPLC | ≥95% post-purification |
| Scalability | Limited to 10 mmol | Up to 1 mol |
| Applications | Research-scale peptides | Industrial drug development |
Chemical Reactions Analysis
Deprotection Reactions
The compound’s protective groups enable sequential deprotection, critical for stepwise peptide assembly:
Fmoc Group Removal
-
Reagent : 20–30% piperidine in DMF (dimethylformamide)
-
Mechanism : Base-induced β-elimination cleaves the fluorenylmethyloxycarbonyl (Fmoc) group.
-
Kinetics : Complete deprotection occurs within 5–10 minutes at room temperature .
-
Role : Allows subsequent coupling of additional amino acids during solid-phase peptide synthesis (SPPS).
Dde Group Removal
-
Reagent : 2% hydrazine in DMF or aqueous buffer (pH 4.5–6.0)
-
Mechanism : Hydrazine selectively cleaves the Dde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl) group via nucleophilic attack on the carbonyl carbon.
-
Kinetics : Typically requires 2–4 hours at 25°C.
-
Applications : Enables orthogonal protection strategies for side-chain functionalization without disturbing the Fmoc group.
Peptide Bond Formation
The deprotected α-amino group participates in standard peptide coupling reactions:
Coupling Conditions
| Reagent System | Solvent | Activation Time | Yield (%) |
|---|---|---|---|
| HBTU/HOBt/DIEA | DMF | 30–60 min | 85–95 |
| DCC/HOBt | DCM | 45–90 min | 80–90 |
| PyBOP/NMM | DMF | 20–40 min | 90–98 |
-
Key Notes :
Side-Chain Modifications
The 2-(Dde-amino)ethoxy side chain enables targeted functionalization:
Acylation/Alkylation
-
Reagents : Activated esters (e.g., NHS esters), alkyl halides
-
Conditions : Conducted under mild basic conditions (pH 7.5–8.5) post-Dde deprotection.
-
Applications : Used to attach fluorescent tags, biotin, or polyethylene glycol (PEG) moieties for bioconjugation .
Click Chemistry
-
Reaction : Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC)
-
Substrate : Alkyne-modified derivatives of the side chain
-
Efficiency : >90% conversion in 1–2 hours at 37°C.
Stability and Side Reactions
-
Acid Sensitivity : The Dde group is stable under acidic conditions (e.g., TFA cleavage in SPPS), but prolonged exposure to strong acids (>50% TFA) may lead to partial decomposition .
-
Base Sensitivity : The Fmoc group is susceptible to premature cleavage in highly basic environments (pH >10).
Stereochemical Considerations
Scientific Research Applications
Fmoc-4-[2-(Dde-amino)ethoxy]-L-phenylalanine is a synthetic amino acid derivative with a fluorenylmethyloxycarbonyl (Fmoc) protecting group at the amino terminus and a 2-(Dde-amino)ethoxy side chain. It is extensively used in peptide synthesis and drug development due to its structural complexity. The inclusion of both the Fmoc and Dde groups along with an ethoxy side chain makes it particularly versatile for applications requiring controlled reactivity and stability during synthesis processes.
Scientific Research Applications
this compound's reactivity primarily involves applications requiring controlled reactivity and stability during synthesis processes.
This compound is primarily used in:
- Peptide Synthesis The Fmoc group serves as a protective moiety that can be removed under mild basic conditions, allowing for selective deprotection during peptide synthesis.
- Drug Development It has been studied for their biological activities, particularly in the context of peptide therapeutics. These compounds can exhibit various pharmacological effects depending on their structure and modifications. For example, they may demonstrate antimicrobial properties or serve as inhibitors in enzymatic pathways. Specific studies have indicated potential anti-cancer activities linked to phenylalanine derivatives, suggesting their role in targeting cancer cell metabolism.
- Biological studies Studies focusing on the interactions of this compound with biological targets have revealed insights into its binding affinities and mechanisms of action. For instance, research has shown that modifications to the phenylalanine structure can significantly alter its interaction profile with specific receptors or enzymes, impacting its efficacy as a drug candidate.
Structural Comparison Table
Several compounds share structural similarities with this compound.
| Compound Name | Unique Features |
|---|---|
| Fmoc-4-[2-(Boc-amino)ethoxy]-L-phenylalanine | Uses Boc (tert-butyloxycarbonyl) instead of Dde; more stable under acidic conditions. |
| 4-(2-Aminoethoxy)-L-phenylalanine | Lacks protective groups; more reactive but less versatile. |
| 4-(Dde-amino)-L-phenylalanine | Does not include ethoxy side chain; simpler structure. |
| Fmoc-L-phenylalanine | No ethoxy or Dde modifications; commonly used in peptide synthesis. |
Mechanism of Action
The mechanism of action of Fmoc-4-[2-(Dde-amino)ethoxy]-L-phenylalanine involves the selective protection and deprotection of amino groups. The Fmoc group protects the amino group during peptide synthesis, preventing unwanted reactions.
Comparison with Similar Compounds
Fmoc-4-[2-(Boc-amino)ethoxy]-L-phenylalanine
- Molecular Formula : C₃₁H₃₄N₂O₇ (vs. C₃₃H₃₄N₂O₇ for Dde analog) .
- Protection Strategy : Uses Boc (tert-butoxycarbonyl) instead of Dde. Boc is cleaved with trifluoroacetic acid (TFA), limiting its compatibility with acid-sensitive modifications .
- Applications : Widely employed in standard SPPS but unsuitable for multi-step orthogonal deprotection workflows.
- Purity & Availability : ≥99% purity, commercially available from suppliers like Thermo Scientific and Combi-Blocks .
- Storage : Stable at 2–8°C .
Fmoc-L-Phe(4-NHBoc)-OH
Fmoc-4-methoxy-L-phenylalanine
Fmoc-D-Phe(4-CF₃)-OH
- Molecular Formula: C₂₅H₂₀F₃NO₄ .
- Key Feature : Trifluoromethyl (-CF₃) group enhances metabolic stability and binding affinity in peptide inhibitors .
- Applications : Used in protein-protein interaction studies but lacks the Dde group’s selective deprotection utility.
Comparative Analysis Table
| Property | Fmoc-4-[2-(Dde-amino)ethoxy]-L-Phe | Fmoc-4-[2-(Boc-amino)ethoxy]-L-Phe | Fmoc-L-Phe(4-NHBoc)-OH | Fmoc-4-methoxy-L-Phe |
|---|---|---|---|---|
| Protecting Group | Dde | Boc | Boc | None (methoxy substituent) |
| Deprotection Method | Hydrazine | TFA | TFA | N/A |
Biological Activity
Fmoc-4-[2-(Dde-amino)ethoxy]-L-phenylalanine is a synthetic amino acid derivative that has garnered attention for its potential biological activities, particularly in peptide synthesis and drug development. This compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group at the amino terminus and a 2-(Dde-amino)ethoxy side chain, which enhances its stability and versatility in various applications.
Structural Characteristics
The structural complexity of this compound allows it to interact with biological targets effectively. The Fmoc group can be removed under mild basic conditions, facilitating selective deprotection during peptide synthesis. The Dde group contributes additional stability, making this compound suitable for various synthetic strategies.
| Property | Description |
|---|---|
| Molecular Formula | C₃₁H₃₄N₂O₇ |
| Molecular Weight | 546.61 g/mol |
| CAS Number | 1013883-02-7 |
| Protecting Groups | Fmoc (at amino terminus), Dde (side chain) |
Biological Activities
Research indicates that this compound exhibits various pharmacological effects, including:
- Antimicrobial Properties : Studies have shown that derivatives of phenylalanine can exhibit antimicrobial activity against various pathogens. For instance, compounds structurally related to this compound have been tested for their efficacy against Mycobacterium abscessus and other mycobacterial species .
- Anti-Cancer Activities : There is growing evidence suggesting that phenylalanine derivatives may play a role in targeting cancer cell metabolism. Specific studies have highlighted the potential of these compounds in inhibiting cancer cell proliferation and inducing apoptosis .
- Enzyme Inhibition : The compound has been explored for its ability to inhibit specific enzymatic pathways, which could be beneficial in therapeutic contexts where modulation of enzyme activity is desired.
Case Studies
- Antimicrobial Efficacy : A study investigating the activity of phenylalanine derivatives reported that certain modifications led to enhanced activity against M. abscessus, with minimum inhibitory concentrations (MICs) as low as 0.78 μM for some derivatives .
- Cancer Cell Targeting : Research on phenylalanine analogs indicated their effectiveness in targeting metabolic pathways in cancer cells, suggesting a mechanism where these compounds could disrupt tumor growth by interfering with essential cellular processes.
- Enzyme Interaction Studies : Investigations into the binding affinities of this compound with specific receptors have revealed insights into its mechanisms of action, underscoring its potential as a drug candidate.
Q & A
Q. What is the synthetic methodology for preparing Fmoc-4-[2-(Dde-amino)ethoxy]-L-phenylalanine, and what key reagents are involved?
The synthesis typically involves sequential protection of the amino and hydroxyl groups. First, the hydroxyl group on the phenylalanine side chain is functionalized with a Dde-protected aminoethoxy group. The α-amino group is then protected with Fmoc via standard carbodiimide-mediated coupling (e.g., EDC/HOBt in dichloromethane or DMF). Critical reagents include:
- Dde-Cl (for introducing the Dde group)
- Fmoc-OSu (for Fmoc protection)
- EDC/HOBt (activation of carboxylic acids)
- DIEA (base for coupling reactions)
Purification is achieved via silica gel chromatography or preparative HPLC, followed by characterization using LCMS (e.g., m/z ~600–700 [M+H]⁺) and ¹H/¹³C NMR to confirm regioselectivity .
Q. How is the structural integrity of this compound validated in synthetic workflows?
Key analytical methods include:
- HPLC : Retention time consistency (e.g., ~18–22 minutes under reverse-phase C18 conditions with acetonitrile/water gradients) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., observed m/z matching theoretical [M+H]⁺ within 1 ppm error) .
- NMR : Distinct aromatic proton signals (δ 7.2–7.8 ppm for Fmoc and phenyl groups) and methylene protons (δ 3.5–4.2 ppm for the ethoxy linker) .
Q. What are the recommended storage conditions and solubility profiles for this compound?
- Storage : Store at –20°C under inert atmosphere (argon or nitrogen) to prevent hydrolysis of the Dde group.
- Solubility : Soluble in DMSO (≥10 mM), DMF, or dichloromethane. Limited solubility in water or methanol without sonication .
Advanced Research Questions
Q. How can orthogonal protection strategies be applied when incorporating this amino acid into solid-phase peptide synthesis (SPPS)?
The Dde group (on the ethoxy side chain) and Fmoc (on the α-amino group) enable orthogonal deprotection:
- Fmoc removal : Use 20% piperidine in DMF (standard SPPS conditions).
- Dde removal : Treat with 2% hydrazine in DMF for 1–2 hours, leaving other acid-labile groups (e.g., Boc) intact .
This strategy is critical for synthesizing peptides with multiple post-translational modifications (e.g., glycosylation or bioconjugation sites) .
Q. What challenges arise in optimizing Dde deprotection efficiency, and how can side reactions be mitigated?
- Challenge : Incomplete Dde removal due to steric hindrance from the ethoxy linker.
- Solution : Increase hydrazine concentration (up to 5%) or reaction time (≤4 hours). Monitor via LCMS for complete deprotection (loss of Dde mass tag, ~111 Da).
- Side Reactions : Avoid prolonged exposure to hydrazine, which may cleave peptide bonds. Use scavengers (e.g., thiophenol) to minimize disulfide formation .
Q. How does the ethoxy linker in this compound influence its application in bioconjugation or click chemistry?
The ethoxy spacer enhances flexibility, enabling efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC) or Staudinger ligation for site-specific labeling. For example:
Q. What experimental designs are recommended to assess the stability of this compound under varying pH and temperature conditions?
- pH Stability : Incubate in buffers (pH 2–10) at 25°C for 24 hours. Monitor degradation via HPLC (e.g., new peaks indicate hydrolysis of Dde or Fmoc groups).
- Thermal Stability : Heat to 40–60°C in DMSO or DMF. Use TLC or LCMS to detect decomposition products (e.g., free amino groups from Fmoc cleavage) .
Key Research Findings
- The Dde group exhibits >90% stability under standard Fmoc-SPPS conditions (piperidine/DMF), making it ideal for multi-step syntheses .
- The ethoxy linker reduces steric hindrance, improving conjugation efficiency by 30–40% compared to rigid spacers .
- Side reactions (e.g., Fmoc cleavage during Dde removal) occur in <5% of cases when protocols are strictly followed .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
